molecular formula C7H15NO2S B1464041 2-methanesulfonyl-N-methylcyclopentan-1-amine CAS No. 1343125-83-6

2-methanesulfonyl-N-methylcyclopentan-1-amine

Cat. No.: B1464041
CAS No.: 1343125-83-6
M. Wt: 177.27 g/mol
InChI Key: YVKMTUPGLFXONW-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C7H15NO2S It is characterized by the presence of a cyclopentane ring substituted with a methanesulfonyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-methylcyclopentan-1-amine typically involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding N-methylcyclopentan-1-amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: N-methylcyclopentan-1-amine.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-N-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylcyclopentan-1-amine: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.

    2-Methanesulfonylcyclopentan-1-amine: Lacks the N-methyl group, which affects its solubility and interaction with biological targets.

    N-Methyl-2-(methylsulfonyl)cyclohexan-1-amine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and reactivity.

Uniqueness

2-Methanesulfonyl-N-methylcyclopentan-1-amine is unique due to the combination of the methanesulfonyl and N-methyl groups on a cyclopentane ring. This structural arrangement imparts specific chemical properties, such as increased electrophilicity and the ability to participate in diverse chemical reactions. Additionally, its potential biological activity makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-methyl-2-methylsulfonylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKMTUPGLFXONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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